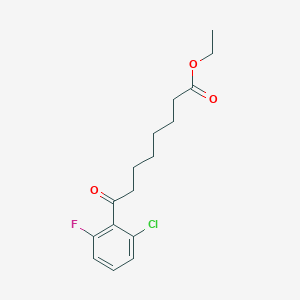

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoate chain, which is further substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 2-chloro-6-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-chloro-6-fluorobenzoyl chloride reacts with the esterified product in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate has the molecular formula C16H20ClFO3 and a molecular weight of 314.78 g/mol. The compound is synthesized through a multi-step process:

- Esterification : Reacting 8-oxooctanoic acid with ethanol in the presence of an acid catalyst.

- Friedel-Crafts Acylation : Introducing the 2-chloro-6-fluorophenyl group using 2-chloro-6-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research has focused on its potential biological activities, particularly:

-

Antimicrobial Properties : In vitro studies indicate significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Strains

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, potentially through modulation of cytokine production.

Medicine

This compound is explored for its potential use in drug development. Its structure suggests it may interact with specific molecular targets, enhancing its pharmacological activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's anticancer properties:

-

Induction of Apoptosis : A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells and MDA-MB-231 breast cancer cells.

Table 2: Effects on Cancer Cell Lines

Cell Line IC50 (µM) Apoptosis Induction (%) A549 (Lung Cancer) 4.0 66.98 MDA-MB-231 (Breast Cancer) 3.5 64.20 - Tumor Growth Inhibition : In vivo studies indicated significant tumor growth inhibition in animal models treated with the compound, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For instance, the presence of the chloro and fluoro substituents can enhance its binding affinity to certain proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

- Ethyl 8-(2-fluorophenyl)-8-oxooctanoate

- Ethyl 8-(2-bromophenyl)-8-oxooctanoate

Uniqueness

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents can enhance its stability, binding affinity, and overall effectiveness in various applications.

Biological Activity

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound has the molecular formula C16H20ClFO3 and a molecular weight of 314.78 g/mol. The compound is synthesized through a multi-step process involving the esterification of 8-oxooctanoic acid with ethanol, followed by Friedel-Crafts acylation to introduce the 2-chloro-6-fluorophenyl group .

Synthesis Steps:

- Esterification : Reacting 8-oxooctanoic acid with ethanol in the presence of an acid catalyst.

- Friedel-Crafts Acylation : Introducing the phenyl group using 2-chloro-6-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pathways associated with inflammation, potentially through modulation of cytokine production and inhibition of inflammatory mediators .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity to biological targets, which may lead to modulation of cellular pathways involved in inflammation and microbial resistance .

Case Studies and Research Findings

Recent studies have focused on the compound's anticancer properties, particularly its effects on various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in A549 lung cancer cells and MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 (Lung Cancer) | 4.0 | 66.98 |

| MDA-MB-231 (Breast Cancer) | 3.5 | 64.20 |

Properties

IUPAC Name |

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRXOPOJZXJISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.